N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide
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Overview
Description
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentylpiperidine moiety linked to a fluorophenyl group via a methanesulfonamide linkage, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide typically involves multiple steps:
Formation of the cyclopentylpiperidine core: This can be achieved through the reaction of cyclopentanone with piperidine under acidic conditions.
Introduction of the fluorophenyl group: This step involves the reaction of the cyclopentylpiperidine intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the methanesulfonamide linkage: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-cyclohexylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-chlorophenyl)methanesulfonamide
- N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-bromophenyl)methanesulfonamide
Uniqueness
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide is unique due to the presence of the fluorophenyl group, which can impart specific electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2S/c19-17-7-5-16(6-8-17)14-24(22,23)20-13-15-9-11-21(12-10-15)18-3-1-2-4-18/h5-8,15,18,20H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGPLDMZJWMUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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